molecular formula C17H12BrN5S B6491279 3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 891093-61-1

3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B6491279
CAS No.: 891093-61-1
M. Wt: 398.3 g/mol
InChI Key: CMBZHUAKTBCYNZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure includes a 4-bromophenyl substituent at position 6 of the pyridazine ring and a sulfanylmethylpyridine group at position 3 of the triazole ring. Such derivatives are often explored for pharmacological activities due to their heterocyclic diversity and tunable substituents .

Properties

IUPAC Name

6-(4-bromophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBZHUAKTBCYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects. In silico pharmacokinetic studies have been summarized for similar compounds

Biological Activity

The compound 3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyridine ring linked to a triazolo-pyridazine moiety through a sulfanyl group. The presence of the bromophenyl group enhances its reactivity and binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of similar structures possess significant anticancer properties. For instance, compounds with triazolo-pyridazine scaffolds have demonstrated inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • Enzyme Inhibition : The compound is believed to act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression and other diseases. This inhibition can affect critical signaling pathways within cells.

The biological effects of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit c-Met and VEGFR-2 kinases. For example, a related compound exhibited an IC50 value of 26 nM for c-Met kinase inhibition .
  • Induction of Apoptosis : Studies demonstrate that such compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.

Case Studies

Several studies have investigated the biological activity of triazolo-pyridazine derivatives:

  • Antitumor Activity Study :
    • A study evaluated the anticancer activity of a related triazolo derivative against A549 and MCF-7 cell lines. The most potent derivative showed IC50 values of 0.83 µM and 0.15 µM respectively .
    • Mechanistic studies indicated that these compounds could inhibit cell proliferation and induce apoptosis.
  • Enzyme Inhibition Study :
    • Research on enzyme inhibitors revealed that similar compounds effectively inhibited c-Met kinase activity at nanomolar concentrations, demonstrating their potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity Type Effect IC50 Value Target/Cell Line
AntitumorInhibition of cell growth0.83 µMA549 (Lung Cancer)
AntitumorInhibition of cell growth0.15 µMMCF-7 (Breast Cancer)
Kinase Inhibitionc-Met Kinase Inhibition26 nMc-Met
Apoptosis InductionCell cycle arrestN/AVarious Cancer Cell Lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

(a) 3-({[6-(Furan-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Methyl)Pyridine
  • Key Difference : Replaces 4-bromophenyl with furan-2-yl .
  • Impact :
    • Solubility : Water solubility increases to 29 µg/mL (pH 7.4) compared to the bromophenyl analog, likely due to furan’s polar oxygen atom .
    • Molecular Weight : Lower (309.3 g/mol vs. ~399.3 g/mol estimated for the bromophenyl compound), reducing steric bulk.
(b) 3-(3-{[(4-Chlorophenyl)Methyl]Sulfanyl}-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyridine (BI86881)
  • Key Difference : Substitutes bromine with chlorine and adds a methylene linker.
  • Impact :
    • Electron Withdrawing Effect : Chlorine’s higher electronegativity may alter electronic distribution, affecting receptor binding.
    • Molecular Weight : 353.83 g/mol, lower than the bromine analog due to chlorine’s smaller atomic mass .

Substituent Variations at Position 3

(a) 2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide
  • Key Difference : Replaces pyridine with acetamide .
  • Synthetic Accessibility: Derivatives with acetamide are often synthesized via nucleophilic substitution, similar to the bromophenyl compound .

Core Heterocycle Modifications

(a) 4-(4-Bromophenylhydrazono)-1-(5-Bromopyrimidin-2-yl)-3-Methyl-2-Pyrazolin-5-One
  • Key Difference : Pyrimidine-pyrazole core instead of triazolo-pyridazine.
  • Impact :
    • Planarity : The pyrimidine-pyrazole system exhibits a dihedral angle of 9.2–22.0° , suggesting conformational flexibility, whereas the triazolo-pyridazine core is more rigid .
    • Biological Activity : Pyrimidine derivatives are associated with antiviral and anti-inflammatory properties, differing from triazolo-pyridazine’s unexplored but hypothesized kinase inhibition .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituent (Position 6) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Feature(s)
3-({[6-(4-Bromophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Methyl)Pyridine 4-Bromophenyl Sulfanylmethylpyridine C₁₉H₁₃BrN₆S ~399.3 (estimated) Likely low (hydrophobic) High lipophilicity, bromine effects
3-({[6-(Furan-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Methyl)Pyridine Furan-2-yl Sulfanylmethylpyridine C₁₅H₁₁N₅OS 309.3 29 (pH 7.4) Enhanced solubility
BI86881 4-Chlorophenyl Sulfanylmethylpyridine C₁₇H₁₂ClN₅S 353.83 Not reported Chlorine’s electronegativity
2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 4-Methylphenyl Sulfanylacetamide C₁₆H₁₅N₅OS 341.4 Not reported Hydrogen-bonding capability

Research Findings and Implications

  • Synthetic Yields : Analogous compounds (e.g., pyrimidine derivatives in ) are synthesized with ~70% yields, suggesting feasible scalability for the bromophenyl compound .
  • Biological Relevance : Sulfanyl groups may enhance metabolic stability or mediate thiol-based interactions, while bromine’s hydrophobicity could improve blood-brain barrier penetration .
  • Thermal Stability: Triazolo-pyridazine cores (as in ) are noted for high thermal stability, making them suitable for drug development under harsh conditions .

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